2'-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one
Overview
Description
2-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of 2-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one is not fully understood. However, it has been suggested that the compound may act as a charge transport material, facilitating the movement of charges in electronic devices such as OLEDs and solar cells.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one. However, studies have shown that the compound has low toxicity and is biocompatible, making it a potential candidate for biomedical applications.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one in lab experiments is its high purity and stability. However, one limitation is the limited availability of the compound, which can make it difficult to obtain in large quantities for experiments.
Future Directions
There are several potential future directions for 2-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one research. One possible direction is the development of new synthetic methods to produce the compound more efficiently. Another potential direction is the investigation of the compound's potential use in other electronic devices, such as field-effect transistors. Additionally, further research is needed to understand the compound's mechanism of action and potential biomedical applications.
In conclusion, 2-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one is a unique compound that has shown potential in various scientific research applications. Its synthesis methods have been optimized, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. Further research is needed to fully understand the compound's properties and potential applications.
Scientific Research Applications
2-Methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one has shown potential in various scientific research applications. It has been studied for its potential use in organic light-emitting diodes (OLEDs), where it has shown promising properties as a hole-transporting material. It has also been studied for its potential use in organic solar cells, where it has shown high power conversion efficiency.
properties
IUPAC Name |
2'-methylspiro[fluorene-9,3'-isoindole]-1'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c1-22-20(23)16-10-4-7-13-19(16)21(22)17-11-5-2-8-14(17)15-9-3-6-12-18(15)21/h2-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQKPTJBNIZPSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C13C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298652 | |
Record name | 2'-methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23659-76-9 | |
Record name | NSC125038 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2'-methylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50298652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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